molecular formula C6H13NaO2Si B118977 Sodium 3-(trimethylsilyl)propionate CAS No. 37013-20-0

Sodium 3-(trimethylsilyl)propionate

Cat. No. B118977
CAS RN: 37013-20-0
M. Wt: 168.24 g/mol
InChI Key: OIIWPAYIXDCDNL-UHFFFAOYSA-M
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Description

Sodium 3-(trimethylsilyl)propionate is a chemical compound used in the pharmaceutical industry . It is also used as a deuterium-labeled silane .


Synthesis Analysis

This compound is used as a catalyzing agent in magnetic resonance spectroscopy (MRS) to detect the presence of an aliphatic hydrocarbon . It catalyzes the conversion of a substrate into a product, which can be monitored with MRS .


Chemical Reactions Analysis

Sodium 3-(trimethylsilyl)propionate is used as an internal reference in nuclear magnetic resonance for aqueous solvents . It catalyzes the conversion of a substrate into a product, which can be monitored with MRS .


Physical And Chemical Properties Analysis

This compound has been found to have a high hydroxyl group content and can act as a metabolite for other compounds . It is a white to pale cream powder and is soluble in water .

Scientific Research Applications

Anion Distributions in Solutions

  • Study of Anion Distributions: The trimethylsilylation method, involving sodium silicate solutions, was used to study anion distributions. This study confirmed that the degree of polymerization increases with concentration and decreasing soda:silica ratio (Glasser, Lachowski, & Cameron, 2007).

NMR and MRS Applications

  • Internal Reference in NMR and MRS: Sodium 3-(trimethylsilyl)propionate has been used frequently in nuclear magnetic resonance (NMR) and magnetic resonance spectroscopy (MRS) as an internal reference for identifying cell and tissue metabolites, and determining chemical and protein structures (Chun & Mun, 2015).

Synthesis and Structural Analysis

  • Synthesis of Labelled Sodium Propionate: The compound was synthesized from 2,4,4-trimethyl-2-oxazoline, with deuterium labels confirmed by nuclear magnetic resonance (NMR) spectroscopy and fast atom bombardment mass (FAB-MS) spectroscopy (Iida, Uegaki, & Kajiwara, 1994).

Chemical Interactions and Derivatives

  • Chemical Interactions in Solutions: Trimethylsilylation applied to the hydrolysed and polycondensed products of methyltriethoxysilane in sodium-ion-containing solutions identified trimethylsilylated derivatives of methylsilsesquioxanes (Hasegawa, Sakka, Kuroda, & Kato, 1987).

Metabolite Analysis in Ciders

Synthesis and Applications in Biofluids

  • Biofluids Analysis: It was found to be a promising internal standard for NMR-based metabolic profiling studies of biofluids, including blood plasma and serum. It offered greater stability and accuracy compared to other internal standards (Alum et al., 2008).

Safety And Hazards

Sodium 3-(trimethylsilyl)propionate can cause skin and eye irritation, and may cause respiratory irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

properties

IUPAC Name

sodium;3-trimethylsilylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2Si.Na/c1-9(2,3)5-4-6(7)8;/h4-5H2,1-3H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIWPAYIXDCDNL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NaO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190509
Record name Sodium 3-(trimethylsilyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-(trimethylsilyl)propionate

CAS RN

37013-20-0
Record name Sodium 3-(trimethylsilyl)propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037013200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3-(trimethylsilyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-(trimethylsilyl)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.447
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,310
Citations
I Ando, K Takeuchi, S Oguma, H Sato… - … Resonance in Medical …, 2013 - jstage.jst.go.jp
We used 1H nuclear magnetic resonance (NMR) spectroscopy to assess metabolic responses in patients undergoing hemodialysis (HD). We collected 71 samples of plasma and …
Number of citations: 8 www.jstage.jst.go.jp
RE Hoffman, DB Davies - Magnetic resonance in chemistry, 1988 - Wiley Online Library
Chemical shifts of secondary references for D 2 O and (CD 3 ) 2 SO solutions were measured as a function of temperature. The 1 H and 13 C chemical shifts of dioxane, sodium 4,4‐…
Y Lian, H Jiang, J Feng, X Wang, X Hou, P Deng - talanta, 2016 - Elsevier
ATP, ADP and AMP are energy substances with vital biological significance. Based on the structural differences, a simple, rapid and comprehensive method has been established by 1 …
Number of citations: 49 www.sciencedirect.com
I Ando, T Hirose, T Nemoto, K Totsune… - The Journal of …, 2010 - jstage.jst.go.jp
Quantitative analysis of metabolites is important in 1H-nuclear magnetic resonance (NMR)-based metabolomics of plasma. Human plasma contains a high density of proteins which …
Number of citations: 20 www.jstage.jst.go.jp
D Zhu, A Hayman, R Frew, B Kebede, G Chen… - Analytical …, 2022 - Taylor & Francis
Milk is a favorable for humans due to its nutritional composition. Metabolites in milk relevant to human health have received increased attention. Proton nuclear magnetic resonance ( 1 …
Number of citations: 1 www.tandfonline.com
H Tsutsumi, T Ohata, R Nakashima… - New Journal of Chemistry, 2022 - pubs.rsc.org
Sodium 4,4-dimetyl-4-silapentane-1-sulfonate (DSS) and sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP) are widely used as internal reference substances for NMR studies. …
Number of citations: 0 pubs.rsc.org
F Ebrahimi, B Ibrahim, CH Teh… - Systems Biology in …, 2017 - Taylor & Francis
Male infertility is one of the leading causes of infertility which affects many couples worldwide. Semen analysis is a routine examination of male fertility status which is usually performed …
Number of citations: 5 www.tandfonline.com
JM Rydzewski - 1993 - elibrary.ru
$\sp2 $ H and $\sp {13} $ C nuclear magnetic resonance (NMR) spectroscopy was utilized for the study of molecular motion. The majority of the work involved the extension of the off-…
Number of citations: 0 elibrary.ru
N Asano, M Nishida, M Miyauchi, K Ikeda… - Phytochemistry, 2000 - Elsevier
Adenophora triphylla var. japonica (Campanulaceae) yielded two new alkaloids, the 6-C-butyl derivative of 2R,5R-bis(hydroxymethyl)-3R,4R-dihydroxypyrrolidine (DMDP) and α-1-C-…
Number of citations: 118 www.sciencedirect.com
A Mangia, S Cavalli, U Amendola… - Journal of Pharmacy …, 1980 - academic.oup.com
… If an opalescence was present, samples were centrifuged, pipetted into a 5 mm idnmr tube and sodium 3-trimethylsilylpropionate-2,2-3,3-d4 was added. Spectra were recorded on a …
Number of citations: 3 academic.oup.com

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